1-Phenylbut-3-en-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABPTAJNCGKQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-66-0 | |

| Record name | 1-phenylbut-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylbut-3-en-2-ol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbut-3-en-2-ol is a chiral allylic alcohol of significant interest in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its structure, featuring a stereogenic center, a reactive vinyl group, and a phenyl ring, presents multiple opportunities for stereoselective transformations. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical and spectroscopic properties of this compound. Detailed methodologies for its synthesis, with a focus on asymmetric approaches to access enantiopure forms, are presented. Furthermore, the guide explores the reactivity of its key functional groups and highlights its emerging applications as a precursor in the synthesis of biologically active compounds and natural products, making it a valuable intermediate for the drug development pipeline.

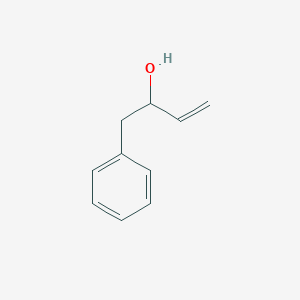

Chemical Structure and Identification

This compound, also known as α-vinyl-phenethyl alcohol, is a secondary alcohol with the molecular formula C₁₀H₁₂O.[1][2] The structure consists of a four-carbon chain containing a hydroxyl group at the second position and a terminal double bond. A phenyl group is attached to the first carbon atom. The presence of a chiral center at the carbon atom bearing the hydroxyl group (C-2) means that this compound exists as a pair of enantiomers, (R)- and (S)-1-phenylbut-3-en-2-ol.

Key Structural Features:

-

Secondary Allylic Alcohol: The hydroxyl group is attached to a carbon adjacent to a carbon-carbon double bond, which imparts specific reactivity to the molecule.

-

Chiral Center: The C-2 carbon is a stereocenter, leading to enantiomeric forms.

-

Vinyl Group: The terminal double bond is susceptible to a variety of addition and transformation reactions.

-

Phenyl Ring: The aromatic moiety influences the electronic properties of the molecule and provides a site for further functionalization.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 6052-66-0 | [3] |

| Molecular Formula | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 234 °C (lit.) | [5] |

| Density | 0.992 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n²⁰/D) | 1.53 (lit.) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | |

| pKa | 14.22 ± 0.20 (Predicted) | [5] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

2.1.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretching of the alcohol group |

| 3100-3000 (sharp) | C-H stretching of the aromatic and vinyl groups |

| 1640 (sharp) | C=C stretching of the alkene |

| 1600-1450 | C=C stretching within the aromatic ring |

| 1200-1000 (strong) | C-O stretching of the secondary alcohol |

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

7.20-7.40 ppm (m, 5H): Protons of the phenyl ring.

-

5.70-5.90 ppm (m, 1H): Vinyl proton (-CH=CH₂).

-

5.10-5.30 ppm (m, 2H): Terminal vinyl protons (=CH₂).

-

4.30-4.50 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).

-

2.80-3.00 ppm (d, 2H): Methylene protons adjacent to the phenyl group (C₆H₅-CH₂-).

-

2.00-2.50 ppm (br s, 1H): Hydroxyl proton (-OH).

¹³C NMR (Predicted):

-

138-142 ppm: Quaternary carbon of the phenyl ring.

-

125-130 ppm: Carbons of the phenyl ring.

-

135-140 ppm: Vinyl carbon (-CH=CH₂).

-

115-120 ppm: Terminal vinyl carbon (=CH₂).

-

70-75 ppm: Carbon bearing the hydroxyl group (-CH-OH).

-

40-45 ppm: Methylene carbon (-CH₂-).

2.1.3. Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would likely involve the loss of water (M-18), a vinyl group (M-27), and cleavage of the C-C bond between the carbon bearing the hydroxyl group and the methylene group.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Grignard reaction being a classic and versatile approach. Asymmetric synthesis is crucial for obtaining enantiomerically pure forms for applications in drug development.

Racemic Synthesis via Grignard Reaction

A straightforward method for the preparation of racemic this compound is the reaction of phenylacetaldehyde with a vinylmagnesium halide (e.g., vinylmagnesium bromide).

Caption: Racemic synthesis of this compound via Grignard reaction.

Experimental Protocol:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small amount of vinyl bromide is added to initiate the reaction, which is evidenced by bubbling. The remaining vinyl bromide, dissolved in diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of phenylacetaldehyde in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Asymmetric Synthesis

The enantioselective synthesis of this compound is of paramount importance for its use as a chiral building block. Catalytic asymmetric vinylation of phenylacetaldehyde represents a powerful strategy.

Catalytic Asymmetric Vinylation:

This approach involves the use of a chiral catalyst to control the stereochemical outcome of the addition of a vinyl nucleophile to phenylacetaldehyde. Various catalytic systems, often employing chiral ligands complexed to metals such as zinc, titanium, or rhodium, have been developed for the asymmetric addition of organometallic reagents to aldehydes.

Caption: General scheme for the asymmetric synthesis of this compound.

Exemplary Protocol (Conceptual):

-

Catalyst Preparation: A chiral ligand, such as a derivative of (1R,2S)-(-)-N-methylephedrine, is reacted with a metal salt (e.g., Zn(OTf)₂) in an inert solvent like toluene.

-

Asymmetric Vinylation: To the prepared catalyst solution, phenylacetaldehyde is added, followed by the slow addition of a vinylating agent (e.g., divinylzinc) at low temperature (-78 °C). The reaction is stirred for several hours at this temperature.

-

Workup and Purification: The reaction is quenched with a proton source, and the product is extracted and purified as described for the racemic synthesis. The enantiomeric excess of the product is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound, possessing both a hydroxyl group and a vinyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Hydroxyl Group

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-3-en-2-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers to serve as protecting groups or to introduce new functionalities.

-

Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., by conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Reactions of the Vinyl Group

-

Hydrogenation: The double bond can be selectively reduced to an ethyl group by catalytic hydrogenation (e.g., using H₂/Pd-C), yielding 1-phenylbutan-2-ol.

-

Epoxidation: The vinyl group can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide, a versatile synthetic intermediate.

-

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of a diol.

-

Olefin Metathesis: The terminal alkene can participate in various olefin metathesis reactions, such as cross-metathesis, to form more complex alkenes.

Applications in the Synthesis of Bioactive Molecules

Chiral allylic alcohols are important precursors for the synthesis of a variety of biologically active compounds, including natural products and pharmaceuticals. While specific examples detailing the direct use of this compound are not abundant in readily accessible literature, its structural motif is present in numerous bioactive molecules. For instance, derivatives of phenylbutenols are found in natural products with insecticidal, antimicrobial, and antioxidant properties.[6] The ability to introduce a chiral hydroxyl group and a reactive vinyl moiety makes it a valuable starting material for the stereoselective synthesis of complex targets.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[4] If inhaled, the individual should be moved to fresh air.[4] If swallowed, medical attention should be sought immediately.[4]

The toxicity of allylic alcohols is generally attributed to their metabolism to the highly reactive α,β-unsaturated aldehyde, acrolein.[7] Acrolein can deplete cellular glutathione and react with essential macromolecules, leading to cellular damage.[7] While specific toxicological data for this compound is limited, it should be handled with the same precautions as other allylic alcohols.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its unique combination of a stereogenic secondary alcohol, a reactive vinyl group, and a phenyl ring provides a platform for a multitude of chemical transformations. The development of efficient asymmetric syntheses of this compound is crucial for its application in the preparation of enantiomerically pure pharmaceuticals and other complex chiral molecules. As the demand for sophisticated and stereochemically defined compounds continues to grow in the fields of medicinal chemistry and materials science, the importance of versatile intermediates like this compound is set to increase. Further research into its applications in total synthesis and the biological evaluation of its derivatives is warranted.

References

-

Wiley-VCH. (2006). Supporting Information. Retrieved from [Link]

-

PubChem. 1-Phenylbut-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. This compound;2-phenylbut-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

SciELO. (2018). The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. Retrieved from [Link]

- Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561.

- Ohno, Y., Ormstad, K., Ross, D., & Orrenius, S. (1985). Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes. Toxicology and Applied Pharmacology, 78(2), 169–179.

Sources

- 1. 1-Phenylbut-3-yn-2-ol | C10H10O | CID 11557314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro cytotoxicity of allyl alcohol and bromobenzene in a novel organ culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H12O | CID 250464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-Phenylbut-3-en-2-ol

Executive Summary

This application note details the optimized protocol for synthesizing 1-phenylbut-3-en-2-ol (CAS: 6052-66-0), a critical homoallylic alcohol intermediate used in the construction of complex pharmaceutical scaffolds.

While the reaction—a Grignard addition of vinylmagnesium bromide to phenylacetaldehyde—appears chemically straightforward, it is fraught with practical pitfalls. Phenylacetaldehyde is notoriously unstable, prone to polymerization and enolization. This guide prioritizes reagent integrity and temperature control to suppress the formation of aldol condensation byproducts, ensuring a high-yield, high-purity isolation.

Retrosynthetic Logic & Mechanism

The target molecule, this compound, contains a stereogenic center at the C2 position and a terminal alkene suitable for further functionalization (e.g., olefin metathesis or hydroboration).

Strategic Disconnection: The most direct disconnection is the C2–C3 bond, revealing phenylacetaldehyde (electrophile) and the vinyl anion (nucleophile).

Reaction Mechanism (Visualization)

The following diagram illustrates the nucleophilic attack and the critical transition state.

Caption: Figure 1.[1] Stepwise mechanism of vinyl Grignard addition to phenylacetaldehyde. Note the coordination step which activates the carbonyl.

Critical Pre-Requisite: Phenylacetaldehyde Handling

This is the most common failure point. Commercial phenylacetaldehyde polymerizes upon standing to form a trimer (2,4,6-tribenzyl-1,3,5-trioxane) and oxidizes to phenylacetic acid. Using "off-the-shelf" aged aldehyde will result in low yields and viscous, inseparable mixtures.

Protocol for Purification:

-

Assessment: Check the refractive index or run a crude NMR. If significant polymerization is evident (broad peaks, viscous liquid), distillation is mandatory.

-

Distillation: Perform fractional distillation under reduced pressure (vacuum).

-

Boiling Point: ~88°C at 10 mmHg.

-

Storage: Use immediately. If storage is required, store under Argon at -20°C, potentially as the sodium bisulfite adduct for long-term stability.

-

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Quantity | Notes |

| Phenylacetaldehyde | 1.0 | 120.15 | 1.20 g (10 mmol) | Freshly Distilled |

| Vinylmagnesium Bromide | 1.2 | 131.27 | 12.0 mL (12 mmol) | 1.0 M solution in THF |

| Tetrahydrofuran (THF) | N/A | 72.11 | 40 mL | Anhydrous, inhibitor-free |

| Sat. NH₄Cl (aq) | N/A | - | 20 mL | Quenching agent |

Step-by-Step Methodology

Step 1: Setup and Inert Atmosphere

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush the system with dry Nitrogen or Argon for 15 minutes.

-

Why: Grignard reagents are violently intolerant of moisture.

Step 2: Reagent Preparation

-

Add 12.0 mL of Vinylmagnesium bromide (1.0 M in THF) to the flask via syringe.

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Expert Insight: While vinyl Grignards are less basic than alkyl Grignards, phenylacetaldehyde has highly acidic

-protons (

Step 3: Addition of Electrophile

-

Dissolve the freshly distilled phenylacetaldehyde (1.20 g) in 10 mL of anhydrous THF in a separate dry vial.

-

Add the aldehyde solution dropwise to the Grignard reagent over 15–20 minutes using a syringe pump or careful manual addition.

-

Observation: The solution may turn slightly cloudy or change color (often yellow/brown).

Step 4: Reaction Progression

-

Stir at -78°C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30 minutes.

-

Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the alcohol (

Step 5: Quenching and Workup

-

Cool back to 0°C.

-

Slowly quench by adding saturated aqueous NH₄Cl (10 mL). Caution: Exothermic.

-

Dilute with diethyl ether (30 mL) and water (10 mL).

-

Separate layers. Extract the aqueous phase with diethyl ether (2 x 20 mL).

-

Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Step 6: Purification

-

Concentrate the filtrate under reduced pressure (rotary evaporator). Do not overheat (product is volatile).

-

Purify via Flash Column Chromatography using Silica Gel (60 Å).

-

Eluent: Gradient from 100% Hexanes to 90:10 Hexanes:EtOAc.

Characterization Data

The purified product is a colorless oil.

| Spectroscopic Method | Diagnostic Signals | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (Phenyl ring) | |

| Internal vinyl proton ( | ||

| Terminal vinyl proton ( | ||

| Terminal vinyl proton ( | ||

| Carbinol proton ( | ||

| Benzylic proton A | ||

| Benzylic proton B | ||

| IR (Neat) | 3350–3400 cm⁻¹ (broad) | O-H stretch (Alcohol) |

| 1640 cm⁻¹ | C=C stretch (Alkene) |

Process Workflow Visualization

Caption: Figure 2. Operational workflow emphasizing the critical distillation step prior to reaction.

Safety & Hazards (GHS)

-

Vinylmagnesium Bromide: Flammable liquid, reacts violently with water, causes severe skin burns and eye damage. Handle in a fume hood.

-

Phenylacetaldehyde: Combustible.[2] Skin irritant.

-

THF: Peroxide former. Ensure solvent is tested for peroxides before distillation or use.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 250464, this compound. Retrieved from [Link]

- Ramsden, C. A., et al. (1995). Comprehensive Organic Functional Group Transformations. Elsevier. (General reference for Grignard additions to enolizable aldehydes).

-

Organic Syntheses. (1944). Phenylacetaldehyde.[3][4][5] Org. Synth. 1944, 24, 70. Retrieved from [Link] (Reference for instability and polymerization of phenylacetaldehyde).

- Sigma-Aldrich. (2023). Vinylmagnesium bromide solution product sheet.

Sources

- 1. This compound | C10H12O | CID 250464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Purification and characterization of phenylacetaldehyde reductase from a styrene-assimilating Corynebacterium strain, ST-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]

- 5. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]

Enantioselective Pathways to 1-Phenylbut-3-en-2-ol: A Guide for Synthetic Chemists

Introduction: The Significance of Chiral Allylic Alcohols

Chiral allylic alcohols, such as 1-phenylbut-3-en-2-ol, are invaluable building blocks in the landscape of modern organic synthesis and pharmaceutical development. Their stereochemically defined hydroxyl and alkenyl functionalities serve as versatile handles for the construction of complex molecular architectures, including natural products, agrochemicals, and active pharmaceutical ingredients. The precise spatial arrangement of these functional groups is often critical for biological activity, making the development of robust and highly enantioselective synthetic methods a paramount objective for researchers in both academic and industrial settings. This application note provides a detailed overview and practical protocols for three powerful strategies for the enantioselective preparation of this compound from the prochiral precursor, (E)-4-phenylbut-3-en-2-one (benzylideneacetone).

The methodologies discussed herein—Asymmetric Transfer Hydrogenation (ATH) with Noyori-type catalysts, Biocatalytic Reduction using whole-cell systems, and the Corey-Bakshi-Shibata (CBS) reduction—represent the forefront of asymmetric synthesis. Each approach offers a unique set of advantages concerning operational simplicity, catalyst availability, and scalability. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to select and implement the most suitable method for their specific synthetic goals.

Comparative Overview of Synthetic Strategies

The choice of synthetic route is a critical decision dictated by factors such as required enantiopurity, scale of reaction, available equipment, and cost. Below is a summary of the key performance indicators for the methods detailed in this guide.

| Method | Catalyst/Reagent | Typical Yield | Typical ee (%) | Key Advantages |

| Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | High | >98 | Excellent enantioselectivity, low catalyst loading, mild reaction conditions. |

| Biocatalytic Reduction | Whole-cells of Weissella cibaria N9 or S. cerevisiae | Excellent | >99 | Green and sustainable, high chemo- and regioselectivity, mild aqueous conditions. |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine / Borane | Good to High | >90 | Predictable stereochemical outcome, broad substrate scope, commercially available. |

Method 1: Asymmetric Transfer Hydrogenation (ATH) with Noyori-Type Catalysts

Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of ketones.[1] The pioneering work of Noyori and co-workers has led to the development of highly efficient ruthenium(II) catalysts bearing chiral diamine ligands, which facilitate the transfer of hydrogen from a donor molecule, typically isopropanol or a formic acid/triethylamine mixture, to the ketone substrate with exceptional levels of stereocontrol.[2]

Causality in Experimental Design:

The success of the Noyori ATH lies in the formation of a well-defined, bifunctional catalyst that orchestrates the hydride transfer via a six-membered pericyclic transition state. The chiral N-tosylated diphenylethylenediamine (TsDPEN) ligand creates a rigid C2-symmetric environment around the ruthenium center. The NH group of the ligand acts as a proton donor, while the Ru-H species delivers the hydride, leading to a concerted and highly organized transfer of hydrogen to the carbonyl group. The choice of the (S,S)-enantiomer of the ligand directs the hydride attack to one face of the prochiral ketone, yielding the (S)-alcohol. For α,β-unsaturated ketones like benzylideneacetone, this method offers the significant advantage of selectively reducing the carbonyl group without affecting the carbon-carbon double bond.

Experimental Workflow: Asymmetric Transfer Hydrogenation

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol: Synthesis of (S)-1-Phenylbut-3-en-2-ol via ATH

Materials:

-

(E)-4-Phenylbut-3-en-2-one (Benzylideneacetone)

-

(S,S)-RuCl(p-cymene)(TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous Isopropanol or Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Preparation of the Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Degas the mixture thoroughly by bubbling with nitrogen or argon for at least 30 minutes.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add (S,S)-RuCl(p-cymene)(TsDPEN) (e.g., 0.01 mol%).

-

Catalyst Activation: Add the degassed 5:2 formic acid/triethylamine mixture (e.g., 2-3 equivalents relative to the substrate). Stir the mixture at room temperature for 15-20 minutes. The solution should turn a characteristic reddish-purple, indicating the formation of the active ruthenium hydride species.

-

Substrate Addition: Dissolve (E)-4-phenylbut-3-en-2-one (1 equivalent) in a minimal amount of anhydrous, degassed isopropanol or dichloromethane and add it to the flask via syringe.

-

Reaction: Stir the reaction mixture at a controlled temperature (typically between 28°C and 40°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the enantiomerically enriched this compound.

-

Characterization: Confirm the structure and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Method 2: Biocatalytic Reduction with Whole-Cell Biocatalysts

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[3] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms, contain a plethora of oxidoreductase enzymes that can perform asymmetric reductions of ketones with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[4] Recently, Weissella cibaria N9 has been identified as a particularly effective biocatalyst for the regioselective reduction of benzylideneacetone to (S)-1-phenylbut-3-en-2-ol with excellent conversion and enantiopurity.[5]

Causality in Experimental Design:

The enzymatic reduction is driven by alcohol dehydrogenases within the microbial cells. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the source of hydride. The enzyme's chiral active site binds the prochiral ketone in a specific orientation, allowing for the hydride from NADPH to be delivered to only one of the two enantiotopic faces of the carbonyl group. This high degree of substrate recognition and controlled hydride transfer is the basis for the exceptional enantioselectivity observed. A co-substrate, such as glucose or sucrose, is added to the medium to be metabolized by the cells, which in turn regenerates the NADPH cofactor, allowing the catalytic cycle to continue. The regioselectivity for the 1,2-reduction of the carbonyl over the 1,4-reduction of the alkene is an inherent property of the specific enzymes present in the chosen microorganism.[5]

Experimental Workflow: Biocatalytic Reduction

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

Detailed Protocol: Synthesis of (S)-1-Phenylbut-3-en-2-ol using Weissella cibaria N9

This protocol is adapted from the optimized conditions reported for W. cibaria N9.[5]

Materials:

-

(E)-4-Phenylbut-3-en-2-one (Benzylideneacetone)

-

Weissella cibaria N9 cell culture (or commercially available active dry baker's yeast as an alternative)

-

Glucose or Sucrose

-

Yeast extract and peptone (for culture growth)

-

Phosphate buffer (to maintain optimal pH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite (optional, for filtration)

Procedure:

-

Biocatalyst Preparation: Cultivate W. cibaria N9 in an appropriate growth medium until the desired cell density is reached. Alternatively, for a simpler setup, prepare a suspension of active dry baker's yeast (e.g., 50-100 g/L) in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 6.5-7.0) containing a carbon source like glucose or sucrose (e.g., 20-40 g/L).

-

Activation: Gently stir the yeast suspension at a controlled temperature (e.g., 30-32°C) for about 30-60 minutes to activate the cells.

-

Substrate Addition: Add (E)-4-phenylbut-3-en-2-one to the activated cell suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility.

-

Biotransformation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with continuous agitation (e.g., 150-200 rpm on an orbital shaker) to ensure proper mixing and aeration.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing the organic layer by GC or HPLC.

-

Work-up: Once the reaction has reached completion (typically 24-48 hours), remove the microbial cells by centrifugation or filtration through a pad of Celite.

-

Extraction: Saturate the aqueous supernatant with sodium chloride to reduce the solubility of the product and extract thoroughly with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification and Characterization: Purify the resulting oil by flash column chromatography and determine the enantiomeric excess by chiral phase GC or HPLC.

Method 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[6][7] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly proline), in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).

Causality in Experimental Design:

The key to the CBS reduction's success is the in-situ formation of a catalyst-borane complex. The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, which serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it increases the Lewis acidity of the endocyclic boron atom of the catalyst. This enhanced Lewis acidic site then coordinates to the carbonyl oxygen of the ketone substrate. Steric hindrance dictates that the ketone coordinates in a way that places its larger substituent (the styryl group in benzylideneacetone) away from the bulky group on the catalyst's chiral scaffold. This rigid, chair-like six-membered transition state ensures that the hydride is delivered to a specific face of the ketone, leading to a predictable and high level of enantioselectivity.[6]

Experimental Workflow: CBS Reduction

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Detailed Protocol: Synthesis of (S)-1-Phenylbut-3-en-2-ol via CBS Reduction

Materials:

-

(E)-4-Phenylbut-3-en-2-one (Benzylideneacetone)

-

(S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Silica gel and chromatography solvents

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.05-0.10 equivalents).

-

Cooling: Cool the flask to the desired temperature (e.g., 0°C) using an ice-water bath.

-

Borane Addition: Slowly add the borane solution (e.g., BH₃·SMe₂, 0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature. Stir for 10-15 minutes to allow for complex formation.

-

Substrate Addition: Dissolve (E)-4-phenylbut-3-en-2-one (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at the low temperature until TLC analysis indicates the complete consumption of the starting ketone.

-

Quenching: Carefully and slowly quench the reaction by the dropwise addition of anhydrous methanol at the low temperature. Vigorous hydrogen evolution will be observed.

-

Work-up: Once the gas evolution has ceased, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Concentration and Purification: Remove the solvents under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

-

Characterization: Determine the yield and enantiomeric excess of the purified product.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several powerful catalytic methods. Asymmetric transfer hydrogenation with Noyori-type catalysts offers a route to very high enantioselectivity under mild conditions with low catalyst loadings. Biocatalytic reduction, particularly with whole-cell systems like Weissella cibaria or Saccharomyces cerevisiae, provides an environmentally benign and highly selective pathway, operating in aqueous media. The Corey-Bakshi-Shibata reduction remains a robust and predictable method with a broad substrate scope. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired enantiopurity, and available resources. The protocols provided herein serve as a comprehensive guide for researchers to confidently undertake the synthesis of this important chiral building block.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. ([Link])

-

Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. (2025, August 7). ResearchGate. ([Link])

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. ([Link])

-

Enantioselective NiH/Pmrox-Catalyzed 1,2-Reduction of α,β-Unsaturated Ketones. (2017, January 16). Angewandte Chemie International Edition. ([Link])

-

Enantioselective reduction of ketones. Wikipedia. ([Link])

-

Corey–Itsuno reduction. Wikipedia. ([Link])

-

CBS Reduction, Enantioselective Catalysis. (2021, September 15). Organic Chemistry, Reaction Mechanism. ([Link])

-

Noyori Hydrogenation. NROChemistry. ([Link])

-

Regioselective asymmetric bioreduction of trans-4-phenylbut-3-en-2-one by whole-cell of Weissella cibaria N9 biocatalyst. (2021, July 8). PubMed. ([Link])

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. ([Link])

-

Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. (2019, June 21). PubMed. ([Link])

-

Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health. ([Link])

-

The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. (2025, August 7). ResearchGate. ([Link])

-

Comparative Study in the Asymmetric Reduction of Aromatic Ketones by Celeriac and Baker's Yeast. ResearchGate. ([Link])

-

From Saccharomyces cerevisiae to Ethanol: Unlocking the Power of Evolutionary Engineering in Metabolic Engineering Applications. National Center for Biotechnology Information. ([Link])

-

Asymmetric Reduction of Ketones Using Bakers' Yeast. Wiley. ([Link])

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). National Institutes of Health. ([Link])

-

Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Royal Society of Chemistry. ([Link])

-

Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. ([Link])

-

Asymmetric transfer hydrogenation of chalcone (5). ResearchGate. ([Link])

-

Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Organic Chemistry Portal. ([Link])

-

Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. (2014, May 12). National Institutes of Health. ([Link])

-

Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. (2021, April 27). Center for Nonlinear Studies, Los Alamos National Laboratory. ([Link])

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective asymmetric bioreduction of trans-4-phenylbut-3-en-2-one by whole-cell of Weissella cibaria N9 biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. m.youtube.com [m.youtube.com]

Alkene functionalization reactions on 1-Phenylbut-3-en-2-ol

Application Note: Strategic Functionalization of 1-Phenylbut-3-en-2-ol

Abstract

This compound represents a quintessential "chiral allylic alcohol" scaffold, widely utilized in fragment-based drug discovery (FBDD) and polyketide synthesis.[1][2] Its structure features a terminal alkene capable of divergent functionalization and a secondary hydroxyl group that serves as a powerful Lewis-basic directing group.[1][2] This Application Note details three high-value functionalization workflows: (1) Hydroxyl-Directed Epoxidation , (2) Asymmetric Dihydroxylation (AD) , and (3) Olefin Cross-Metathesis .[1][2] Emphasis is placed on exploiting 1,2-asymmetric induction and "matched/mismatched" catalyst interactions to control stereochemical outcomes.[1][2]

Introduction: The Scaffold & Reactivity Profile

The substrate, This compound , is typically synthesized via the addition of vinylmagnesium bromide to phenylacetaldehyde [1].[1] It possesses two distinct reactive vectors:[1][2][3]

-

The Allylic Alcohol (C2-OH): A stereocenter that can coordinate transition metals (V, Ti) to direct oxidation to the syn-face of the alkene.[1]

-

The Terminal Alkene (C3=C4): Electron-rich and unhindered, susceptible to electrophilic attack and metathesis.[1][2]

Strategic Value: In drug development, this scaffold allows for the rapid generation of "stereotriad" motifs (three contiguous stereocenters) found in HIV protease inhibitors and macrolide antibiotics.[1]

Protocol A: Diastereoselective Epoxidation (The "Syn" Directive)[1]

Scientific Rationale

While m-CPBA is a standard oxidant, its selectivity in acyclic allylic alcohols is often compromised by competing steric factors (A-1,3 strain) versus hydrogen-bonding delivery, leading to mixtures.[1][2] To achieve high diastereocontrol, we utilize Vanadyl Acetylacetonate [VO(acac)₂] .[1][2][4]

-

Mechanism: The V(V) species coordinates the C2-alkoxide and the tert-butyl hydroperoxide (TBHP) simultaneously.[1] This rigid "tridentate" transition state forces the oxygen delivery to the same face as the hydroxyl group, yielding the syn-epoxide exclusively [2].[1]

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Catalyst: VO(acac)₂ (1.0 mol%)[1]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 5.0-6.0 M in decane (1.5 equiv)[1][2]

-

Solvent: Dry Toluene or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under N₂, dissolve this compound (10 mmol) in dry toluene (50 mL).

-

Catalyst Loading: Add VO(acac)₂ (26 mg, 0.1 mmol). The solution typically turns blue-green.[1][2] Stir for 10 minutes to allow initial coordination.

-

Oxidation: Cool the reaction to 0 °C. Add TBHP dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

-

Incubation: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with PMA or Anisaldehyde; epoxide is more polar than alkene).[1][2]

-

Quench: Cool to 0 °C. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide. Stir vigorously for 30 minutes (starch-iodide test should be negative).

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >95:5 syn/anti diastereomeric ratio (dr).[1][2]

Protocol B: Asymmetric Dihydroxylation (The "Mismatch" Challenge)

Scientific Rationale

Converting the alkene to a vicinal diol creates a chiral triol.[1] Since the substrate has a pre-existing stereocenter (C2), the use of Sharpless AD-mix (

-

Matched Case: The catalyst's inherent facial bias reinforces the substrate's directing bias.[1]

-

Mismatched Case: The catalyst opposes the substrate's bias, often leading to lower diastereoselectivity or reaction rates.[1]

-

Validation: For terminal alkenes, AD-mix-β (containing DHQD) generally attacks the top face, while AD-mix-α (containing DHQ) attacks the bottom face [3].[1]

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reagent: AD-mix-β (1.4 g per mmol of substrate)[1]

-

Solvent: t-BuOH:H₂O (1:1 v/v)[1]

-

Additive: Methanesulfonamide (1.0 equiv) – Critical for accelerating hydrolysis of the osmate ester in terminal alkenes.[1]

Step-by-Step Workflow:

-

Solvent Prep: Prepare a mixture of t-BuOH and water (50 mL total for 5 mmol scale).[1][2]

-

Dissolution: Add AD-mix-β (7.0 g) and methanesulfonamide (475 mg) to the solvent. Stir at room temperature until both phases are clear (orange/yellow).

-

Cooling: Cool the mixture to 0 °C. Precipitated salts may appear; this is normal.

-

Addition: Add this compound (5 mmol) in one portion.

-

Reaction: Stir vigorously at 0 °C for 12–24 hours. Crucial: Vigorous stirring is required for phase transfer kinetics.[1][2]

-

Quench: Add solid sodium sulfite (7.5 g) while stirring at 0 °C. Warm to room temperature and stir for 45 minutes. The mixture should turn from orange to colorless/blue.[1][2]

-

Extraction: Extract with EtOAc or DCM.

-

Analysis: The product is a highly polar triol.[1][2] Purification often requires 5-10% MeOH in DCM.[1][2]

Protocol C: Olefin Cross-Metathesis (Chain Extension)

Scientific Rationale

To extend the carbon chain for linker synthesis (e.g., PROTACs or antibody-drug conjugates), Cross-Metathesis (CM) is superior to Wittig chemistry.[1][2] The terminal alkene is a "Type I" olefin (rapid homodimerization), requiring an excess of the cross-partner (often Type II, electron-deficient) to drive the equilibrium to the heterodimer [4].[1]

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Partner: Methyl Acrylate (3.0 equiv) – Excess required to suppress homodimerization.[1]

-

Catalyst: Hoveyda-Grubbs 2nd Generation (2.0 mol%)[1]

Step-by-Step Workflow:

-

Degassing: Sparge dry DCM with Argon for 15 minutes. Oxygen poisons the Ruthenium carbene.[1][2]

-

Setup: In a Schlenk tube, dissolve substrate (1.0 mmol) and methyl acrylate (3.0 mmol) in DCM (0.1 M concentration).

-

Catalyst Addition: Add Hoveyda-Grubbs II (12 mg) as a solid under Argon flow. The solution will turn green/brown.[1][2]

-

Reflux: Fit with a condenser and reflux (40 °C) for 4–8 hours.

-

Workup: Remove solvent in vacuo.

-

Purification: The Ruthenium byproduct is dark.[1][2] Filter through a short plug of silica gel or use a scavenger resin (e.g., SiliaMetS®) before column chromatography.[1][2]

Expected Outcome: Exclusively trans (E)-isomer product.

Data Summary & Decision Matrix

| Reaction Type | Reagent System | Stereochemical Outcome | Key Advantage |

| Directed Epoxidation | VO(acac)₂ / TBHP | Syn-epoxide (relative to OH) | High diastereocontrol; predictable model.[1][2] |

| Asymmetric Dihydroxylation | AD-mix-β | Anti-diol (relative to OH)* | Access to chiral triols; reagent-controlled.[1][2] |

| Cross-Metathesis | Hoveyda-Grubbs II | E-alkene | Rapid increase in molecular complexity.[1][2] |

*Outcome depends on "matched" pairing; AD-mix-β typically attacks the top face.[1]

Visualizing the Stereochemical Logic

The following diagram illustrates the divergent pathways and the mechanistic logic driving the stereoselectivity.

Caption: Divergent functionalization pathways for this compound, highlighting the transition from substrate to specific stereochemical or structural outcomes.

References

-

Synthesis of Allylic Alcohols

-

VO(acac)

-

Sharpless Asymmetric Dihydroxylation

-

Olefin Metathesis

Sources

- 1. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Epoxidation vs. dehydrogenation of allylic alcohols: heterogenization of the VO(acac)2 catalyst in a metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective VO(acac)2 Catalyzed Epoxidation of Acyclic Homoallylic Diols. Complementary Preparation of C2-syn-3,4-Epoxy Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 15. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Guide: Maximizing Yield in 1-Phenylbut-3-en-2-ol Synthesis

Executive Summary & Core Directive

Target Molecule: 1-Phenylbut-3-en-2-ol (CAS: 7214-50-8) Primary Synthetic Route: Allylation of Phenylacetaldehyde.[1]

The synthesis of this compound is deceptively simple.[1] While the disconnection to phenylacetaldehyde and an allyl metal species is obvious, the yield is frequently compromised by the instability of the starting aldehyde rather than the coupling efficiency itself.

This guide moves beyond standard textbook protocols to address the specific "silent killers" of this reaction: phenylacetaldehyde oligomerization, hydration, and Wurtz-type homocoupling of the allyl reagent.[1] We present two validated workflows: the Classic Anhydrous Route (Grignard/Barbier) and the Robust Aqueous Route (Indium-mediated) , which often provides superior yields for this specific substrate.[1]

Critical Precursor Control: The Phenylacetaldehyde Trap

The Problem: Phenylacetaldehyde is notoriously unstable.[1] Upon standing, it rapidly trimerizes to 2,4,6-tribenzyl-s-trioxane or polymerizes, especially in the presence of trace acids.[1] Using "off-the-shelf" phenylacetaldehyde without purification is the #1 cause of low yields (<40%).

The Fix: You must quantify the monomeric purity before starting.

Protocol: Phenylacetaldehyde Purification

Do not skip this step.

-

Check Purity: Run a quick 1H NMR.[1] Look for the aldehyde triplet at ~9.7 ppm.[1] If the integral is low relative to the aromatic region, or if you see broad peaks at 4-6 ppm (acetal/ether linkages), the material is polymerized.

-

Vacuum Distillation: Distill under reduced pressure (bp ~85-90°C at 10 mmHg).

-

Note: If the material is viscous (polymerized), add a catalytic amount of p-toluenesulfonic acid (pTSA) to the distillation pot to depolymerize the trimers back to the monomer during heating.[1]

-

-

Storage: Use immediately. If storage is required, store as the sodium bisulfite adduct (solid), which is stable indefinitely and can be hydrolyzed back to the aldehyde when needed.[1]

Figure 1: The lifecycle of Phenylacetaldehyde.[1] Note the requirement for depolymerization during distillation.

Method A: Indium-Mediated Allylation (Recommended)[1]

Why this method? Unlike Grignard reagents, organoindium intermediates tolerate water and hydroxyl groups.[1] Since phenylacetaldehyde is difficult to dry completely without polymerizing, the aqueous Indium method is often higher yielding (85-95%) and operationally simpler than the Grignard route.[1]

Reagents

-

Phenylacetaldehyde (1.0 equiv)[1]

-

Allyl bromide (1.2 equiv)[1]

-

Indium powder (1.2 equiv, 100 mesh)[1]

-

Solvent: THF/H2O (1:1 v/v) or pure H2O[1]

Step-by-Step Protocol

-

Setup: To a flask containing phenylacetaldehyde (10 mmol) in THF (20 mL), add Allyl bromide (12 mmol).

-

Initiation: Add Indium powder (12 mmol) and water (20 mL) in one portion.

-

Monitoring: Stir vigorously at room temperature for 1-4 hours. The mixture will turn turbid/grey.[1]

-

Workup: Quench with 1M HCl (dissolves indium salts). Extract with Ethyl Acetate (3x).[1]

-

Purification: See Section 5.

Troubleshooting Table: Indium Method

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Indium surface passivation | Sonicate the Indium powder with dilute HCl (0.5M) briefly, wash with water/ethanol/ether, and dry before use.[1] |

| Emulsion | Indium hydroxides | Use saturated NH4Cl during workup instead of pure water to break emulsions.[1] |

| Aldehyde Recovery | Incomplete reaction | Add 0.2 eq more Indium and Allyl bromide. The reaction is robust to excess reagents.[1] |

Method B: The Barbier/Grignard Route (Classic)

Why this method? If Indium is unavailable or cost-prohibitive, Magnesium is the standard alternative.[1] However, you must control the "Wurtz Coupling" side reaction (Allyl-Allyl dimerization).[1]

The "Barbier" Advantage: We recommend a Barbier protocol (one-pot metal + halide + aldehyde) over pre-forming the Grignard.[1][2] Pre-formed Allyl-MgBr is prone to dimerization (forming 1,5-hexadiene) before it even sees the aldehyde.[1]

Reagents

-

Phenylacetaldehyde (1.0 equiv, strictly anhydrous)[1]

-

Allyl bromide (1.5 equiv)[1]

-

Magnesium turnings (1.5 equiv, activated)

-

Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Protocol

-

Activation: Flame-dry glassware under Argon. Add Mg turnings and a crystal of Iodine. Dry stir until iodine vaporizes to activate the Mg surface.[1]

-

Solvent: Add anhydrous THF to cover the Mg.

-

Co-Addition (Crucial): Mix the Phenylacetaldehyde and Allyl bromide in a separate dropping funnel with THF.

-

Controlled Addition: Add the mixture slowly dropwise to the Mg suspension at 0°C .

-

Why? Keeping the concentration of free allyl bromide low relative to the aldehyde favors the cross-coupling (product) over the homocoupling (biphenyl/diene byproduct).

-

-

Completion: Stir at 0°C for 1h, then warm to RT.

Figure 2: Decision matrix for selecting the optimal synthetic route.

Downstream Processing: The Bisulfite Wash[3]

The most common reason for "low purity" in this synthesis is the difficulty in separating the product alcohol (bp ~130°C/10mmHg) from unreacted phenylacetaldehyde (bp ~90°C/10mmHg) via column chromatography, as they often streak or co-elute.[1]

The Solution: Chemical separation using Sodium Bisulfite.[1][3][4][5][6]

-

Dissolve: Take the crude organic extract (containing Product + Unreacted Aldehyde) in Ethyl Acetate or Ether.

-

Wash: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO3) .[1][4] Shake vigorously for 5-10 minutes.

-

Separate: Collect the organic layer.

-

Final Wash: Wash organic layer with Brine, dry over MgSO4, and concentrate.[1]

-

Result: The resulting oil is usually >95% pure alcohol, requiring no chromatography.[1]

FAQ: Troubleshooting & Optimization

Q: My product has a strong floral/hyacinth smell. Is it pure? A: No. That smell is Phenylacetaldehyde.[1] Pure this compound has a milder odor.[1] The strong smell indicates unreacted starting material.[1] Perform the Bisulfite Wash (Section 5).[1]

Q: I see a large byproduct spot on TLC (Rf ~ 0.9 in Hexanes). A: This is likely 1,5-hexadiene (from allyl-allyl coupling) or anthracene derivatives if high heat was used.[1] This confirms your allyl halide is reacting with itself rather than the aldehyde.[1] Switch to Method A (Indium) or lower the temperature in Method B .

Q: Can I use Allyl Chloride instead of Allyl Bromide? A: Yes, but Allyl Chloride is less reactive.[1] You must add NaI (0.1 equiv) to catalyze the reaction via in-situ Finkelstein reaction (generating allyl iodide).[1]

Q: How do I scale this up to >100g? A: The Indium method is expensive at scale.[1] For >100g, use Zinc powder in aqueous NH4Cl (Barbier conditions). It mimics the Indium chemistry but is significantly cheaper.[1] However, Zinc requires stronger surface activation (wash with dilute HCl) than Indium.[1]

References

-

Indium-Mediated Allylation (Foundational): Li, C. J., & Chan, T. H. (1991).[1] Organic reactions in aqueous media. Tetrahedron Letters, 32(51), 7017-7020.[1] Link[1]

-

Bisulfite Purification Protocol: Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][4][5][6] Journal of Visualized Experiments, (134), e57639.[1] Link

-

Phenylacetaldehyde Stability: Teerlink, T. (2004).[1] Measurement of Phenylacetaldehyde. Clinical Chemistry, 50(6).[1] Link[1]

-

Barbier Reaction Mechanism: Chattopadhyay, A. (2001).[1] The Barbier Reaction: A One-Pot Alternative. Journal of Chemical Education, 78(11).[1] Link[1]

Sources

- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Workup [chem.rochester.edu]

- 6. youtube.com [youtube.com]

Technical Support Center: Vinyl Grignard Addition to Phenylacetaldehyde

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the vinyl Grignard addition to phenylacetaldehyde. As a self-validating system of protocols and insights, this document provides in-depth troubleshooting for common side reactions and offers field-proven strategies to optimize your synthesis of 1-phenyl-3-buten-1-ol.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, with a significant amount of unreacted phenylacetaldehyde recovered. What is the likely cause?

A low yield with recovered starting material often points to the deactivation of the vinyl Grignard reagent or a competing side reaction that consumes the aldehyde. The primary culprits are typically moisture contamination or premature quenching of the Grignard reagent.[1][2][3] Additionally, if your Grignard reagent is particularly bulky or the reaction temperature is too high, enolization of the phenylacetaldehyde can become a dominant pathway, leading to the recovery of the starting material after workup.[3]

Q2: I've observed a significant amount of a nonpolar byproduct that co-elutes with my solvent front on TLC. What could this be?

A common nonpolar byproduct is 1,3-butadiene, which arises from the Wurtz-type coupling of the vinyl Grignard reagent with unreacted vinyl bromide during the Grignard formation.[4][5][6] This side reaction reduces the effective concentration of your Grignard reagent and introduces a volatile impurity that can be difficult to remove.

Q3: My crude NMR shows a complex mixture of products, including some that appear to be of higher molecular weight than my desired alcohol. What side reactions could be occurring?

The presence of higher molecular weight byproducts often suggests that self-condensation of the phenylacetaldehyde is occurring.[7][8] Phenylacetaldehyde has acidic alpha-protons and can undergo an aldol condensation reaction under the basic conditions of the Grignard reaction. This leads to the formation of β-hydroxy aldehydes and their subsequent dehydration products.

Q4: How can I confirm that my vinyl Grignard reagent has formed successfully and determine its concentration?

Titration is the most reliable method to determine the concentration of your freshly prepared Grignard reagent. A common method involves titration against a solution of iodine in THF until the characteristic iodine color persists. This allows for an accurate calculation of the molarity, ensuring you use the correct stoichiometric amount in your reaction.[3]

Troubleshooting Guide: From Side Products to Solutions

This section delves into the mechanistic origins of common side products and provides actionable protocols to mitigate their formation.

Side Product 1: Phenylacetaldehyde (Unreacted Starting Material)

The recovery of a significant amount of phenylacetaldehyde is a strong indicator that the desired nucleophilic addition is being outcompeted by other processes.

Causality:

-

Enolization: The vinyl Grignard reagent, being a strong base, can abstract an acidic α-proton from phenylacetaldehyde to form a resonance-stabilized enolate.[3][7] This enolate is unreactive towards further Grignard addition and will revert to phenylacetaldehyde upon aqueous workup.

-

Grignard Deactivation: Grignard reagents are highly reactive towards protic sources, such as water.[1][9] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent, rendering it inactive.

Troubleshooting Workflow:

Troubleshooting Aldol Condensation Byproducts.

Preventative Measures & Protocols:

| Parameter | Recommendation | Rationale |

| Reaction Temperature | Perform the addition of phenylacetaldehyde at low temperatures (-78 °C is ideal). | Significantly slows down the rate of the aldol reaction, which has a higher activation energy than the Grignard addition. |

| Order of Addition | Add the aldehyde to the Grignard reagent (normal addition). | This ensures that the aldehyde is always the limiting reagent at any given time, minimizing its self-condensation. |

| Reaction Time | Quench the reaction promptly after the addition of the aldehyde is complete and a reasonable reaction time has elapsed (monitor by TLC). | Prolonged reaction times, especially at elevated temperatures, can promote aldol condensation. |

Experimental Protocols

Protocol 1: Optimized Vinyl Grignard Addition to Phenylacetaldehyde

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.

-

Grignard Formation: In the flask, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Slowly add a solution of vinyl bromide (1.1 eq.) in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

-

Reaction: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of phenylacetaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

-

Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

References

- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering.

- Grignard Reaction - Alfa Chemistry. (n.d.). Alfa Chemistry.

- Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. (2023). Organic Process Research & Development.

- Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected.

- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023). Reaction Chemistry & Engineering.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.

- Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. (2025). Organic Process Research & Development.

- Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. (n.d.). PubMed.

- Which of these methods would serve to prepare 1-phenyl-2-propanol?. (2025). Filo.

- Solved Draw the products resulting from addition of a | Chegg.com. (2022). Chegg.

- Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.

- Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.). University of Missouri–St. Louis.

- Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.

- 19.2: Preparing Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde 6. (n.d.).

- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (n.d.). Benchchem.

- Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. (n.d.). NIH.

- Solved Synthesis of 1-phenyl-1-propanol with Grignard | Chegg.com. (2016). Chegg.

- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.

- Troubleshooting my grignard reactions : r/chemistry. (2020). Reddit.

- vinyl bromide. (n.d.). Organic Syntheses.

- Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol. (n.d.). designer-drug.com.

- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.

- Give the expected products for the aldol condensations of (b) phenylacetaldehyde.. (n.d.). Pearson.

- Examples, Mechanism & Wurtz Fittig Reaction | AESL. (n.d.). Aakash Institute.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. jackwestin.com [jackwestin.com]

- 8. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

How to remove residual starting material from 1-Phenylbut-3-en-2-ol

Technical Support Center: Purification of 1-Phenylbut-3-en-2-ol

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this versatile secondary alcohol. The synthesis of this compound, often via the Grignard reaction between benzaldehyde and a vinylating agent like vinyl magnesium bromide, can result in a crude product contaminated with unreacted starting materials. This guide provides in-depth, experience-based solutions to these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ: Identifying Contaminants

Question: How can I determine if my crude this compound is contaminated with starting materials?

Answer: The primary method for identifying contaminants is through analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

TLC Analysis: A quick and effective method to visualize the presence of impurities. The product, this compound, will have a different retention factor (Rf) than the more polar benzaldehyde.

-

NMR Spectroscopy: ¹H NMR is particularly useful. Unreacted benzaldehyde will show a characteristic aldehyde proton signal around 9-10 ppm. The vinyl protons of the product will appear around 5-6 ppm, and the benzylic proton will be a multiplet around 4.5-5.0 ppm.

-

GC-MS: This technique can separate and identify the components of your mixture, providing both retention times and mass spectra to confirm the presence of starting materials and the desired product.

FAQ: Removing Unreacted Benzaldehyde

Question: What is the most effective way to remove unreacted benzaldehyde from my product?

Answer: Unreacted benzaldehyde can be removed through several methods, with the choice depending on the scale of your reaction and the desired purity.

1. Aqueous Bisulfite Wash (Sodium Bisulfite or Metabisulfite):

-

Principle: This is a classic and highly effective method. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic layer containing your alcohol product.[1][2]

-

Causality: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting salt is highly polar and partitions into the aqueous phase during a liquid-liquid extraction.[2]

-

Step-by-Step Protocol:

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium bisulfite. Stir vigorously for 15-30 minutes to ensure complete reaction.

-

Separate the aqueous layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate to remove any residual acid, followed by a brine wash to remove excess water.

-

Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic layer to obtain the purified product.

-

2. Column Chromatography:

-

Principle: Flash column chromatography is a highly effective method for separating compounds with different polarities.[3][4] Benzaldehyde is less polar than this compound, allowing for their separation on a silica gel column.[3]

-

Causality: The polar stationary phase (silica gel) interacts more strongly with the more polar alcohol, causing it to move down the column more slowly than the less polar aldehyde.

-

Step-by-Step Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a non-polar solvent.

-

Load the sample onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes or petroleum ether.[3][5] The less polar benzaldehyde will elute first, followed by the more polar this compound.

-

Collect fractions and analyze them by TLC to identify the pure product.

-

3. Distillation:

-

Principle: If the boiling points of the product and the starting material are sufficiently different, distillation can be an effective purification method.

-

Considerations: Benzaldehyde has a boiling point of 178.1 °C, while this compound has a boiling point of approximately 234 °C.[6][7] This difference may allow for separation by fractional distillation under reduced pressure to prevent decomposition.

FAQ: Dealing with Vinylating Agent Residues

Question: How should I handle the reaction work-up to remove byproducts from the vinyl Grignard reagent?

Answer: The work-up procedure is critical for quenching the reaction and removing inorganic salts and byproducts from the Grignard reagent.

-

Quenching the Reaction: The reaction should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is preferred over water or dilute acid to minimize the potential for side reactions like dehydration of the alcohol product.[9]

-

Extraction: After quenching, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate. This will move your organic product into the organic layer, leaving the inorganic magnesium salts in the aqueous layer.

-

Washes: Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove any remaining magnesium salts, followed by saturated aqueous sodium bicarbonate to neutralize the acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the crude product, which can then be further purified if necessary.

Troubleshooting Guide: A Visual Workflow

This flowchart provides a decision-making framework for purifying this compound.

Caption: Purification workflow for this compound.

Quantitative Data Summary

For effective separation, understanding the physical properties of the compounds involved is crucial.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |

| This compound | C₁₀H₁₂O | 148.20[10] | 234[6] | 0.992[6] | Insoluble[11] |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1[7] | 1.044[7] | Slightly soluble (6.95 g/L)[7] |

References

-

Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Reddit. (2023, June 9). Oxidation of Alcohol to aldehyde, and how to arrest the reaction. r/chemistry. [Link]

-

PubChem. 1-Phenylbut-3-yn-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound;2-phenylbut-3-en-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Wikipedia. Benzaldehyde. [Link]

- Google Patents. Method for removing aldehydes compound in alcohol-containing solution and brewed liquor.

-

ResearchGate. Possible mechanisms for the removal of aldehydes from AFBs. [Link]

-

Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Supporting Information. [Link]

-

Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

-

DTU Research Database. Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. [Link]

-

PubChem. Benzaldehyde. National Center for Biotechnology Information. [Link]

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

Solubility of Things. Benzaldehyde. [Link]

-